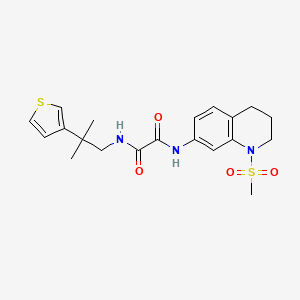
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PNMT Inhibitory Potency and Selectivity
Research has synthesized and evaluated various derivatives for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. Modifications to sulfonamide nitrogen, as found in certain derivatives, led to compounds with high PNMT inhibitory potency and high selectivity, suggesting their potential application in studying or targeting PNMT related mechanisms without affecting the alpha(2)-adrenoceptor significantly. These compounds demonstrate remarkable potency, indicating a potential role in neurological research, especially where PNMT activity is of interest (Grunewald, Romero, & Criscione, 2005).
Antitumor Activities
Another study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluating their antitumor activities against various human cancer cell lines. The research highlighted compounds with moderate to high levels of antitumor activities, offering a foundation for further exploration in cancer treatment research. The mechanism of action, including cell cycle arrest and apoptosis induction in cancer cells, underlines the compound's potential as a scaffold for developing new anticancer agents (Fang et al., 2016).
Electrophoretic and Biocompatible Polymers
Research into the polymerization of 2-oxazolines initiated by compounds related to the query chemical has led to the development of electrophoretic and biocompatible poly(2-oxazoline)s. These developments have implications for medical device coatings, offering a pathway to create biocompatible and bioactive surfaces for various applications in medicine and biotechnology (Hayashi & Takasu, 2015).
HIV-1 Replication Inhibition
A study synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives and identified them as inhibitors of HIV-1 replication. These compounds, due to their selective activity against HIV-1 replication, could serve as leads for the development of new antiretroviral therapies, highlighting the potential of sulfonyl and tetrahydroquinoline compounds in antiviral drug development (Che et al., 2015).
HDAC Inhibition and Antiproliferative Activity
1-Arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been developed as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to cancer cells. This suggests their use in cancer research, particularly in understanding and targeting epigenetic mechanisms involved in cancer progression and therapy (Liu et al., 2015).
Propriétés
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-20(2,15-8-10-28-12-15)13-21-18(24)19(25)22-16-7-6-14-5-4-9-23(17(14)11-16)29(3,26)27/h6-8,10-12H,4-5,9,13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKOKDWLDJXGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)
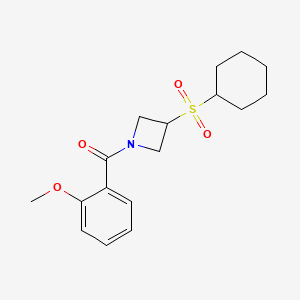
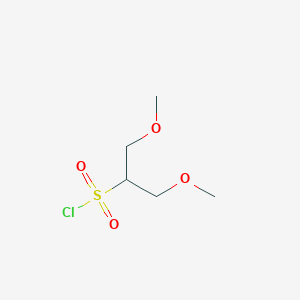
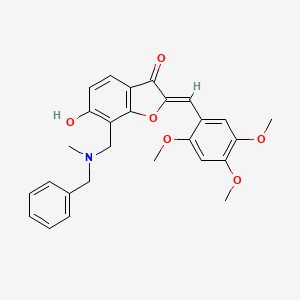
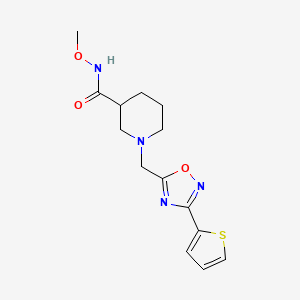
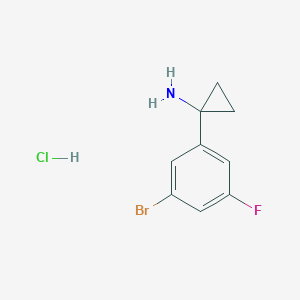
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)

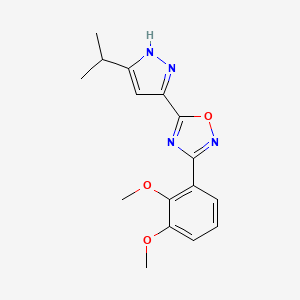
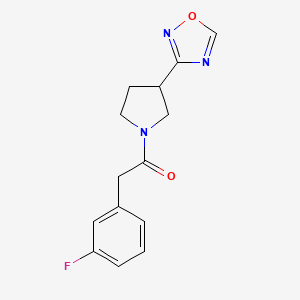
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
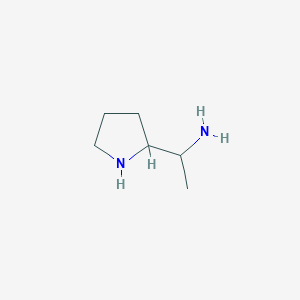
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)